molecular formula C23H28Cl2N2O2 B11561775 4-(decanoylamino)-N-(2,6-dichlorophenyl)benzamide

4-(decanoylamino)-N-(2,6-dichlorophenyl)benzamide

Cat. No.: B11561775
M. Wt: 435.4 g/mol
InChI Key: JJYFJZQCMBXZID-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2,6-dichlorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a decanoylamino group and a dichlorophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(2,6-dichlorophenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2,6-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Decanoylamino Group: The decanoylamino group is introduced by reacting the benzamide intermediate with decanoyl chloride in the presence of a base such as triethylamine.

The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2,6-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides or phenyl derivatives

Scientific Research Applications

4-(Decanoylamino)-N-(2,6-dichlorophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexanoylamino)-N-(2,6-dichlorophenyl)benzamide
  • 4-(Octanoylamino)-N-(2,6-dichlorophenyl)benzamide
  • 4-(Dodecanoylamino)-N-(2,6-dichlorophenyl)benzamide

Uniqueness

4-(Decanoylamino)-N-(2,6-dichlorophenyl)benzamide is unique due to its specific chain length of the decanoylamino group, which may influence its chemical reactivity and biological activity. The presence of the dichlorophenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C23H28Cl2N2O2

Molecular Weight

435.4 g/mol

IUPAC Name

4-(decanoylamino)-N-(2,6-dichlorophenyl)benzamide

InChI

InChI=1S/C23H28Cl2N2O2/c1-2-3-4-5-6-7-8-12-21(28)26-18-15-13-17(14-16-18)23(29)27-22-19(24)10-9-11-20(22)25/h9-11,13-16H,2-8,12H2,1H3,(H,26,28)(H,27,29)

InChI Key

JJYFJZQCMBXZID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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